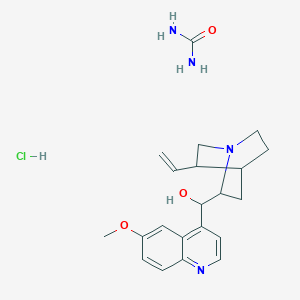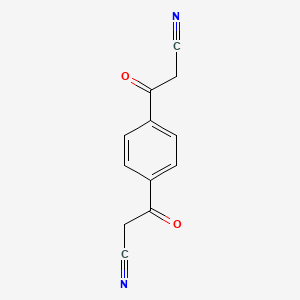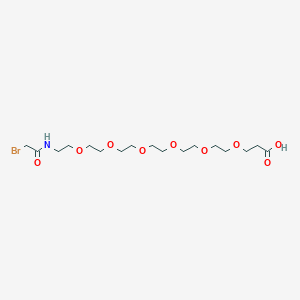
ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate (CAS number: 1616071-22-7) is a heterocyclic compound with the following chemical structure:
C12H13NO3
This compound belongs to the class of 1,5-naphthyridines and exhibits interesting biological properties. Let’s explore its synthesis, reactions, applications, and more.
Métodos De Preparación
Synthetic Routes::
- Acylation of 1,5-Naphthyridine Ring:
- Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate can be synthesized by acylating the 1,5-naphthyridine ring with ethyl chloroformate or ethyl bromoacetate.
- The reaction typically occurs under basic conditions, and the esterification step involves the use of a base such as triethylamine.
- The reaction scheme is as follows:
1,5-naphthyridine+Ethyl chloroformate (or ethyl bromoacetate)→Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate
- Industrial-scale production methods for this compound are not widely documented. laboratory-scale synthesis can be scaled up using similar principles.
Análisis De Reacciones Químicas
Reactivity::
- Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate undergoes various reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed under acidic or basic conditions.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Acylation: The carboxylate group can participate in acylation reactions.
Condensation Reactions: It can react with amines or hydrazines to form imines or hydrazones.
- Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Acylation: Acyl chlorides or anhydrides.
- Condensation: Amines or hydrazines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry:
Chemical Biology:
Mecanismo De Acción
- The exact mechanism of action is context-dependent and may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate shares structural features with other 1,5-naphthyridines, but its unique substituents contribute to its distinct properties.
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-3-8-5-10-11(15-12(8)16)6-9(7-14-10)13(17)18-4-2/h6-8H,3-5H2,1-2H3,(H,15,16) |
Clave InChI |
YTMOEGCTAXPYMW-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC2=C(C=C(C=N2)C(=O)OCC)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B12102965.png)
![5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B12102972.png)



![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)
amine](/img/structure/B12102992.png)


